molecular formula C30H45NO7PNa B600999 Fosinopril Related Compound C CAS No. 1217600-34-4

Fosinopril Related Compound C

カタログ番号: B600999
CAS番号: 1217600-34-4
分子量: 585.66
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosinopril Related Compound C is an impurity in the synthesis of Fosinopril.

科学的研究の応用

Antihypertensive Effect and CGRP Concentration

  • Fosinopril, an angiotensin-converting enzyme inhibitor, demonstrates significant antihypertensive effects in patients with mild or moderate essential hypertension. This effect is associated with increased plasma concentrations of calcitonin gene-related peptide (CGRP), suggesting a correlation between blood pressure reduction and CGRP levels (Yang Tian, 2002).

Pharmacokinetic Study Utilizing UFLC-MS/MS

  • A study developed a sensitive method for the simultaneous quantification of fosinopril and its active metabolite, fosinoprilat, in rat plasma. This is crucial for understanding the pharmacokinetics of fosinopril, particularly its stabilization and measurement in biological samples (Kewen Xue et al., 2015).

Fast Dissolving Tablets Development

  • Research has been conducted on preparing fast-dissolving tablets of Fosinopril to enhance dissolution rates, potentially leading to increased bioavailability. This could improve patient compliance, particularly in cardiovascular disorders treatment (N. G. R. Rao et al., 2012).

Improvement in Solubility and Bioavailability

  • A study on fosinopril sodium–hydroxypropyl-β-cyclodextrin inclusion complex aimed to enhance fosinopril's solubility and bioavailability. This complexation could potentially stabilize the drug in formulations, improving its therapeutic efficacy (L. Sbârcea et al., 2015).

H2-Receptor Antagonists Interaction

  • An investigation into the interaction between fosinopril and commonly used H(2) receptor antagonists revealed that these antagonists might decrease the availability of fosinopril. This study provides insights into the potential interactions fosinopril may have when administered with other medications (N. Sultana et al., 2007).

Treatment of Rabbit Arthritis

  • Fosinopril has been studied for its effects on cartilage structural changes in a rabbit model of osteoarthritis. The results suggest that fosinopril can reduce the progression of cartilage changes in osteoarthritis, indicating its potential therapeutic application beyond its traditional use in hypertension (Zuo Yu, 2007).

Proinflammatory Activation in Heart Failure Patients

  • A study examined the effect of fosinopril on neurohumoral and proinflammatory activation in patients with severe heart failure. The findings indicate that fosinopril could have beneficial effects beyond blood pressure management, potentially impacting inflammatory processes in heart failure (A. Berezin, 2004).

特性

CAS番号

1217600-34-4

分子式

C30H45NO7PNa

分子量

585.66

純度

> 95%

数量

Milligrams-Grams

同義語

(4S)-4-Cyclohexyl-1-[(RS)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]-acetyl-L-proline Propionate (Ester) Sodium Salt

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。